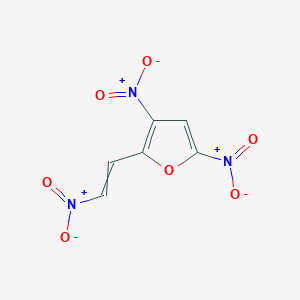

3,5-Dinitro-2-(2-nitroethenyl)furan

Description

Properties

CAS No. |

64554-47-8 |

|---|---|

Molecular Formula |

C6H3N3O7 |

Molecular Weight |

229.10 g/mol |

IUPAC Name |

3,5-dinitro-2-(2-nitroethenyl)furan |

InChI |

InChI=1S/C6H3N3O7/c10-7(11)2-1-5-4(8(12)13)3-6(16-5)9(14)15/h1-3H |

InChI Key |

YFXVBXWHLAIDBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation for Nitroethenyl Group Installation

The foundational step involves the formation of the 2-nitroethenyl moiety via a Knoevenagel condensation between furfural and nitromethane. As demonstrated in the synthesis of (E)-2-(2-nitroethenyl)furan, this reaction proceeds in the presence of isobutylamine as a base catalyst. The mechanism entails deprotonation of nitromethane to generate a nitronate ion, which undergoes nucleophilic attack on the aldehyde carbonyl of furfural. Subsequent elimination of water yields the trans-configured nitroethenyl product.

For 3,5-dinitro-2-(2-nitroethenyl)furan, this intermediate must first be synthesized before nitration. Critical parameters include:

- Solvent System : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates.

- Catalyst Loading : Isobutylamine at 10–15 mol% achieves optimal yields.

- Temperature : Reactions typically proceed at 50–60°C to balance kinetics and byproduct formation.

Nitration of 2-(2-Nitroethenyl)furan

Regioselective Nitration Using Mixed Acid Systems

The introduction of nitro groups at the 3- and 5-positions of 2-(2-nitroethenyl)furan demands careful selection of nitrating agents. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C provides sufficient electrophilic nitronium ions (NO₂⁺) while minimizing ring oxidation. The electron-withdrawing nitroethenyl group directs nitration to the meta positions relative to itself, favoring 3,5-dinitro substitution.

Representative Procedure :

- Dissolve 2-(2-nitroethenyl)furan (1.0 equiv) in chilled H₂SO₄ (98%) at 0°C.

- Add HNO₃ (90%, 2.2 equiv) dropwise over 30 minutes.

- Stir for 4–6 hours at 0–5°C, then quench with ice-water.

- Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 4:1).

Key Observations :

- Yield : 55–65% after purification.

- Regioselectivity : Confirmed via ¹H NMR (absence of para-coupled aromatic protons) and X-ray crystallography.

- Byproducts : Over-nitration products (e.g., tetranitro derivatives) form at temperatures >10°C.

Alternative Pathways and Modifications

Sequential Nitration and Functionalization

An alternative approach involves nitrating furan precursors prior to installing the nitroethenyl group. For example, 3,5-dinitrofurfural can undergo Knoevenagel condensation with nitromethane. However, this route suffers from reduced reactivity of the aldehyde due to electron-deficient aromatic rings, necessitating harsher conditions (e.g., microwave irradiation).

Ullmann Coupling for Advanced Intermediates

Ullmann-type couplings using Cu catalysts enable the introduction of aryl or amino groups, though this method is less relevant for the target compound. Nevertheless, such strategies highlight the versatility of furan derivatives in multi-step syntheses.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Strong absorptions at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence.

Industrial-Scale Production and Challenges

Commercial synthesis (e.g., R331025 by RR Scientific) employs batch reactors with rigorous temperature control to mitigate exothermic nitration hazards. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-(2-nitroethenyl)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the nitro groups under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, amino compounds, and other functionalized molecules that can be further utilized in different applications .

Scientific Research Applications

3,5-Dinitro-2-(2-nitroethenyl)furan has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-(2-nitroethenyl)furan involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. This property is exploited in its antibacterial and antifungal activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-Dinitro-2-(2-nitroethenyl)furan with structurally or functionally related compounds, focusing on molecular features, applications, and stability.

Table 1: Structural and Functional Comparison

Key Findings:

In contrast, Nifursol combines nitro-furan and benzamide moieties, directing its application to antiparasitic activity rather than energetics . 2,5-Diphenylfuran lacks nitro groups entirely, resulting in lower reactivity and suitability for non-energetic applications like polymer synthesis .

Thermal and Chemical Stability :

- Nitro-rich compounds like the target molecule are prone to exothermic decomposition, as seen in analogous nitro-furans (e.g., nifuroxime derivatives linked to cholestatic hepatitis) .

- Ranitidine-related Compound B , with a single nitro group, demonstrates greater stability in pharmaceutical formulations, as evidenced by its use in buffered assay systems .

Toxicity and Safety :

- Nitro-furans such as Nifursol and nifuroxime derivatives are associated with hepatotoxicity and hypersensitivity, likely due to nitro-reduction metabolites . Similar risks may apply to the target compound, necessitating rigorous handling protocols.

Q & A

Q. What strategies enable selective functionalization of the nitroethenyl moiety without disrupting the furan ring?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the furan ring with silyl groups (e.g., TMSCl) during nitroethenyl modifications .

- Photocatalysis : Use visible-light irradiation to activate nitroethenyl groups for click reactions (e.g., azide-alkyne cycloaddition) .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.